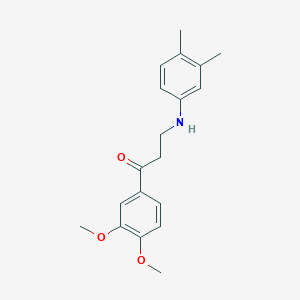
3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate, also known as MCC950, is a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a complex of proteins that plays a crucial role in the activation of the innate immune system. The activation of the NLRP3 inflammasome has been linked to a number of chronic inflammatory diseases, including type 2 diabetes, Alzheimer's disease, and atherosclerosis. MCC950 has shown promise as a potential therapeutic agent for these diseases.
Scientific Research Applications
Environmental Monitoring and Water Quality
Organic pollutants, including phenolic compounds similar to "3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate," are a significant concern for water quality. Research has focused on the occurrence, fate, and behavior of priority substances (PSs) and contaminants of emerging concern (CECs) in surface water, as outlined by the European Union Directive 2013/39/EU. Studies aim to better understand the chemical status of Earth's surface water by monitoring different substances and classes of substances in various regions using diverse sampling strategies. High concentrations of PSs such as atrazine, alachlor, and polycyclic aromatic hydrocarbons, as well as CECs like azithromycin and diclofenac, have been found, necessitating ongoing research to identify future PS candidates (J. Sousa et al., 2018).
Biochemical Transformations and Mechanisms
The biochemical transformation of organic pollutants is crucial for understanding their environmental impact and for developing remediation strategies. Advanced oxidation processes (AOPs) have been used to treat contaminants like acetaminophen, leading to the formation of various by-products. Research in this area focuses on elucidating the mechanisms of degradation, identifying the by-products formed, and assessing their biotoxicity. Such studies contribute to enhancing the degradation efficiency of organic pollutants through AOP systems, aiming to mitigate their ecological and human health risks (Mohammad Qutob et al., 2022).
properties
IUPAC Name |
[3-[[2-(2-methoxyphenoxy)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5/c1-28-19-7-2-3-8-20(19)29-14-21(26)24-17-5-4-6-18(13-17)30-22(27)25-16-11-9-15(23)10-12-16/h2-3,7-12,17-18H,4-6,13-14H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWBEXPNJDDERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

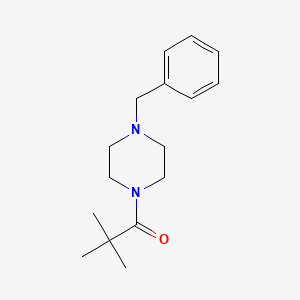
![N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2675984.png)
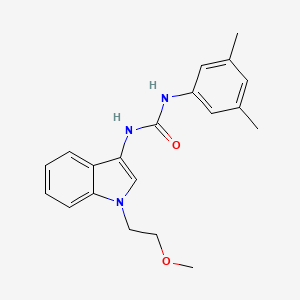

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2675990.png)
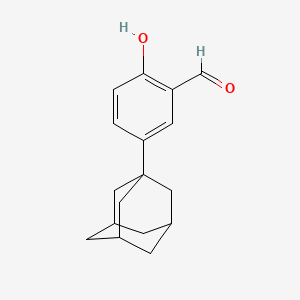
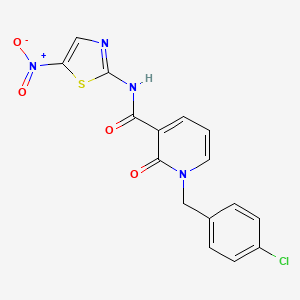


![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675999.png)

![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2676003.png)

